1D-5-O-methyl-chiro-inositol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

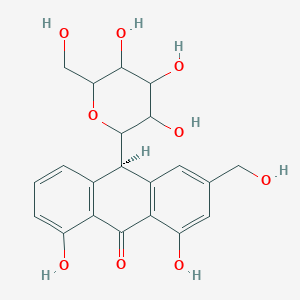

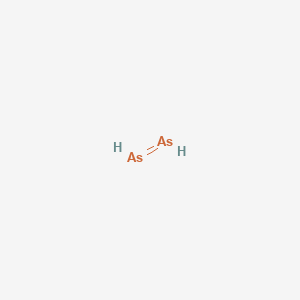

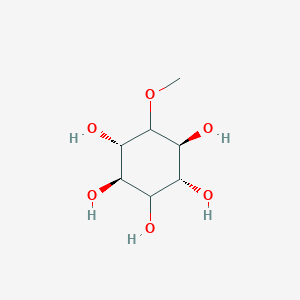

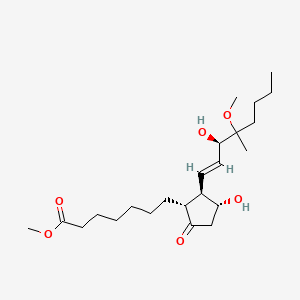

1D-5-O-methyl-chiro-inositol is a cyclitol ether formed by etherification of the 5-hydroxy group of 1D-chiro-inositol. It has a role as a plant metabolite. It derives from a 1D-chiro-inositol.

This compound, also known as quebrachitol, belongs to the class of organic compounds known as cyclohexanols. Cyclohexanols are compounds containing an alcohol group attached to a cyclohexane ring.

Wissenschaftliche Forschungsanwendungen

Metabolic Functions and Absorption

1D-5-O-methyl-chiro-inositol, a variant of d-chiro-inositol, demonstrates distinct biological activities and is involved in various metabolic processes. In scientific research, it has been identified for its role in metabolic pathways and its insulin-mimetic properties. Studies have shown that d-chiro-inositol and its variants, such as pinitol (a form of 1d-3-O-methyl-chiro-inositol), are absorbed from dietary sources and are crucial for functions like insulin signaling, regulation of ion-channel permeability, and stress response. It has been found that these compounds are absorbed efficiently from the gastrointestinal tract, suggesting their metabolic significance (Lin et al., 2009).

Therapeutic Applications in Polycystic Ovary Syndrome (PCOS) and Diabetes

The insulin-mimetic effects of this compound and its role in improving ovarian function and metabolism have been studied extensively, especially in the context of PCOS and Type 2 Diabetes Mellitus (T2DM). Research has highlighted the effectiveness of d-chiro-inositol in improving ovarian function, reducing hyperandrogenism, and positively impacting metabolic aspects in PCOS patients. Moreover, the effectiveness and safety of myo-inositol and d-chiro-inositol treatment in T2DM have also been evaluated, showing significant improvements in glycemic control without reported side effects (Pintaudi et al., 2016; Pizzo et al., 2014).

Role in Gestational Diabetes and Fertility

Inositols, including this compound, have been studied for their potential role in preventing gestational diabetes mellitus (GDM) and in supporting fertility. Clinical trials have explored the use of inositol supplements during early pregnancy to prevent GDM, particularly in women with a family history of diabetes. However, results are mixed, indicating the need for further research to determine the optimal dosages and combinations of inositol isomers for these applications (Farren et al., 2017).

Bioavailability and Pathways

Understanding the bioavailability and molecular pathways of inositols, including this compound, is crucial for optimizing their therapeutic use. Studies have investigated the synthesis, absorption, and role of these compounds in preventing conditions such as metabolic syndrome, neural tube defects, and PCOS. The research underscores the importance of inositol stereoisomers and their bioavailability for clinical and scientific applications, especially in managing insulin resistance and hormonal disturbances (Kiani et al., 2021; Orrù et al., 2017).

Eigenschaften

Molekularformel |

C7H14O6 |

|---|---|

Molekulargewicht |

194.18 g/mol |

IUPAC-Name |

(1S,2R,4R,5S)-6-methoxycyclohexane-1,2,3,4,5-pentol |

InChI |

InChI=1S/C7H14O6/c1-13-7-5(11)3(9)2(8)4(10)6(7)12/h2-12H,1H3/t2?,3-,4-,5+,6+,7?/m1/s1 |

InChI-Schlüssel |

DSCFFEYYQKSRSV-MYRJGQQHSA-N |

Isomerische SMILES |

COC1[C@H]([C@@H](C([C@H]([C@@H]1O)O)O)O)O |

SMILES |

COC1C(C(C(C(C1O)O)O)O)O |

Kanonische SMILES |

COC1C(C(C(C(C1O)O)O)O)O |

Synonyme |

2-O-methyl-chiro-inositol 2-O-methylchiroinositol quebrachitol quebrachitol, (L-chiro)-isome |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

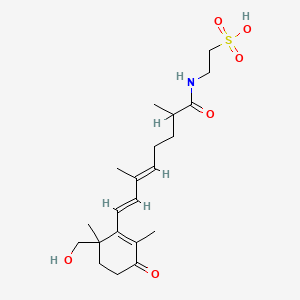

![methyl (10R,12R,13E,19R)-13-ethylidene-17-hydroxy-16-oxa-8,15-diazahexacyclo[10.6.1.01,9.02,7.010,15.014,18]nonadeca-2,4,6,8-tetraene-19-carboxylate](/img/structure/B1233679.png)

![N-methyl-N-[(Z)-pentylideneamino]formamide](/img/structure/B1233683.png)

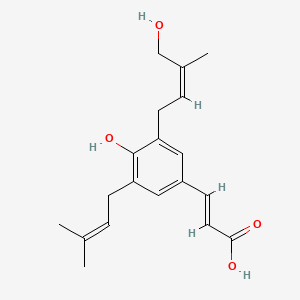

![[(1S,5R,6R,7S,8R,11R,13S,17S,18S,19R)-4,5,17-trihydroxy-6,14,18-trimethyl-9,16-dioxo-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-en-8-yl] 2-methylbutanoate](/img/structure/B1233686.png)